(5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid
Description
(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl substituent, and a carboxylic acid functional group. Piperidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOUWMSIYMCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromobenzyl Substitution: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the piperidine derivative.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of (2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then interact with biological targets. The bromobenzyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-1-Boc-5-(4-Chloro-benzyl)-piperidine-2-carboxylicacid
- (2S,5R)-1-Boc-5-(4-Methyl-benzyl)-piperidine-2-carboxylicacid
- (2S,5R)-1-Boc-5-(4-Fluoro-benzyl)-piperidine-2-carboxylicacid
Uniqueness
(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in halogen bonding and influence the compound’s reactivity and interactions with biological targets.
Biological Activity
(5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid is a derivative of pipecolic acid, which is a non-proteinogenic amino acid known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.
Chemical Structure
The compound can be characterized by its structure, which includes a Boc (tert-butyloxycarbonyl) protecting group and a 4-bromo-benzyl moiety attached to the pipecolic acid framework. The general structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that pipecolic acid derivatives exhibit significant antitumor properties. For instance, this compound has shown cytotoxic effects against various cancer cell lines. In vitro assays revealed that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and the modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis via caspase activation |
| A549 | 12.8 | Cell cycle arrest at G2/M phase |
| MCF-7 | 18.5 | Inhibition of proliferation and migration |
Neuroprotective Effects
Pipecolic acid and its derivatives have been implicated in neuroprotection. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Studies indicate that it may enhance the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and reduce levels of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- NMDA Receptors : Some studies suggest that pipecolic acid derivatives may act as NMDA receptor antagonists, modulating excitatory neurotransmission and providing neuroprotective effects.
- Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in neuronal cells.
Case Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound effectively induced programmed cell death.
Case Study 2: Neuroprotection
A separate investigation focused on the neuroprotective effects of pipecolic acid derivatives in a rat model of ischemic stroke. Administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for achieving the stereochemical integrity of (5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid?
- Methodological Answer : The synthesis requires careful protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups and stereoselective alkylation at the 5-position. Techniques like chiral auxiliaries or asymmetric catalysis can ensure the (S)-configuration. For example, Boc protection is commonly applied to stabilize amines during reactions, as seen in related piperidine derivatives . Analytical methods such as chiral HPLC or X-ray crystallography are critical for verifying stereochemistry .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (especially and ) resolves stereochemistry and substituent positions. Purity can be assessed via reversed-phase HPLC with UV detection (>95% purity thresholds are typical, as noted in catalogs) .
Advanced Research Questions
Q. How does the 4-bromo-benzyl substituent influence the compound’s reactivity in enzyme inhibition studies?
- Methodological Answer : The bromine atom enhances electrophilic character, potentially improving binding to enzyme active sites. For instance, D-Pipecolinic acid derivatives act as substrates for D-amino acid oxidase (DAAO); modifying the benzyl group could alter substrate specificity or inhibition kinetics. Activity assays in lysates (e.g., using fluorogenic substrates) can quantify these effects .
Q. What experimental approaches can resolve contradictions in catalytic activity data when using this compound in asymmetric synthesis?
- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or competing reaction pathways. Systematic studies using design of experiments (DoE) can isolate variables. For example, chiral induction efficiency can be compared in polar aprotic solvents (e.g., DMF) versus non-polar solvents, referencing protocols for related Boc-protected piperidine catalysts .
Q. How can researchers evaluate the metabolic stability of this compound in biological systems?
- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes and monitor degradation via LC-MS/MS. D-Pipecolinic acid is a known human metabolite, so its derivatives may undergo similar pathways (e.g., oxidative deamination). Comparative studies with stable isotope-labeled analogs improve quantification accuracy .
Methodological Considerations
Q. What are best practices for handling air- or moisture-sensitive reactions involving this compound?
- Methodological Answer : Use anhydrous solvents (e.g., THF, DCM) under inert gas (N/Ar). Schlenk lines or gloveboxes prevent decomposition. Safety protocols for brominated compounds (e.g., PPE, fume hoods) are critical, as outlined in safety data sheets for structurally similar bromobenzene derivatives .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and conformational stability. Parameterize the bromobenzyl group using density functional theory (DFT) to refine charge distributions .
Data Interpretation and Optimization
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Monitor intermediates via TLC or inline IR spectroscopy. Optimize Boc deprotection steps using acidic conditions (e.g., TFA/DCM) and quench with aqueous bases. Catalytic hydrogenation may reduce side reactions in benzyl group introductions .
Q. How do researchers address solubility challenges in aqueous assays for this hydrophobic compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
